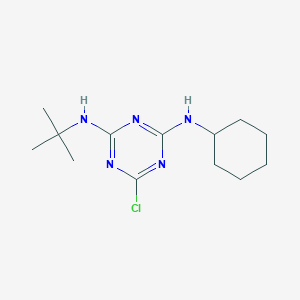![molecular formula C11H16N4O B5910012 N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins. For example, it has been shown to bind to the active site of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. By inhibiting COX-2, N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of PDE-5, which is involved in regulating blood flow and is a target for drugs used to treat erectile dysfunction. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cellular signaling pathways that regulate various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This can allow researchers to investigate the role of these targets in various biological processes. However, one limitation is that the compound may have off-target effects or interact with other molecules in ways that are not fully understood, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for investigating the molecular mechanisms of various biological processes, including inflammation and cellular signaling pathways. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential off-target effects.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide can be achieved through a multi-step process involving the reaction of various reagents. One commonly used method involves the reaction of 2-cyclohexen-1-one with hydrazine hydrate to form 1-(1-cyclohexen-1-yl)hydrazine. This intermediate is then reacted with ethyl chloroacetate to form N-ethyl-1-(1-cyclohexen-1-yl)hydrazinecarboxamide, which is subsequently reacted with triethylorthoformate and ammonium acetate to form the final product.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been used in a variety of scientific research applications, including studies on the molecular mechanisms of cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in these processes.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(10-13-8-14-15-10)12-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURNRVYIVYHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-[1,2,4]Triazole-3-carboxylic acid (2-cyclohex-1-enyl-ethyl)-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)
![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)

![5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909989.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
